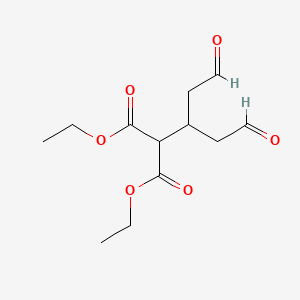
Diethyl (1,5-dioxopentan-3-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,5-dioxopentan-3-yl)propanedioate is an organic compound with the molecular formula C12H18O6 It is a diester derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a 1,5-dioxopentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (1,5-dioxopentan-3-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the reaction of diethyl malonate with 1,5-dioxopentan-3-one under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,5-dioxopentan-3-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Diethyl (1,5-dioxopentan-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl (1,5-dioxopentan-3-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the 1,5-dioxopentan-3-yl group, which can stabilize intermediates and transition states during reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler diester with similar reactivity but lacking the 1,5-dioxopentan-3-yl group.
Diethyl 2-oxoglutarate: Contains an additional keto group, leading to different reactivity patterns.
Diethyl succinate: Another diester with a different carbon backbone.
Uniqueness
Diethyl (1,5-dioxopentan-3-yl)propanedioate is unique due to the presence of the 1,5-dioxopentan-3-yl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not observed in simpler diesters.
Properties
CAS No. |
921926-44-5 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
diethyl 2-(1,5-dioxopentan-3-yl)propanedioate |
InChI |
InChI=1S/C12H18O6/c1-3-17-11(15)10(12(16)18-4-2)9(5-7-13)6-8-14/h7-10H,3-6H2,1-2H3 |
InChI Key |
SWTSZHJDXRLRJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC=O)CC=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















